molecular formula C18H21N5O2S B2525608 N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 877815-52-6

N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2525608
CAS No.: 877815-52-6
M. Wt: 371.46
InChI Key: IMRRJGAEFVBBHP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
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Biological Activity

N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the synthesis, molecular docking studies, and biological evaluations of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The compound was synthesized through a multi-step reaction involving the introduction of an ethoxyphenyl group and a triazole moiety. The synthesis pathway typically includes the following steps:

  • Formation of the Triazole Ring : The precursor compounds undergo cyclization to form the triazole structure.
  • Substitution Reactions : Ethoxy and pyrrole groups are introduced via nucleophilic substitution.
  • Final Acetylation : The final product is obtained through acetylation of the amine group.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity and interaction of this compound with various biological targets. These studies suggest that the compound exhibits favorable binding interactions with key enzymes involved in cancer and microbial pathways.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens, including both Gram-positive and Gram-negative bacteria:

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Escherichia coli20.43.9
Streptococcus pneumoniae21.23.9
Bacillus subtilis20.04.5
Aspergillus fumigatus22.03.5

These results indicate that the compound exhibits significant antimicrobial properties, particularly against E. coli and S. pneumoniae, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Anticancer Activity

In vitro studies have demonstrated that this compound has notable cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
Human Colon Carcinoma (HCT116)15
Human Hepatocellular Carcinoma (HepG2)20
Human Breast Adenocarcinoma (MCF7)18

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

A recent study highlighted the effectiveness of this compound in a multicellular spheroid model, which mimics tumor microenvironments more accurately than traditional monolayer cultures. The results indicated that treatment with this compound significantly reduced spheroid growth compared to controls .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-3-16-20-21-18(23(16)22-11-5-6-12-22)26-13-17(24)19-14-7-9-15(10-8-14)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRRJGAEFVBBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.